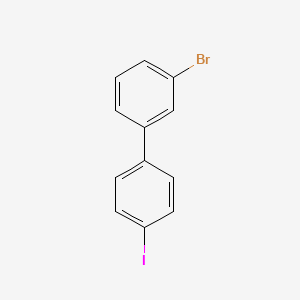

3-Bromo-4'-iodo-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrI/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCKEAXEWARUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4'-iodo-1,1'-biphenyl (CAS No. 187275-73-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterobifunctional Building Block

3-Bromo-4'-iodo-1,1'-biphenyl is a halogenated aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its structure, featuring a biphenyl core with strategically placed bromine and iodine substituents, offers chemists a powerful tool for the controlled and sequential construction of complex molecular architectures. The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds under various catalytic conditions makes this reagent particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-Bromo-4'-iodo-1,1'-biphenyl, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Characterization

3-Bromo-4'-iodo-1,1'-biphenyl is typically a white to off-white crystalline solid at room temperature.[2][3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 187275-73-6 | [2][3] |

| Molecular Formula | C₁₂H₈BrI | [4] |

| Molecular Weight | 359.00 g/mol | [4] |

| Appearance | White to gray to brown powder/crystal | [2][3] |

| Melting Point | 45.0 to 49.0 °C | [2][3] |

| Purity | >95.0% (GC) | [2][3] |

Spectroscopic Characterization:

The identity and purity of 3-Bromo-4'-iodo-1,1'-biphenyl are confirmed through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight distinct protons on the biphenyl core. The specific coupling patterns can be used to confirm the substitution pattern.

-

¹³C NMR spectroscopy will show 12 distinct signals for the carbon atoms of the biphenyl skeleton, with the carbons attached to the halogens being significantly shifted.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 358 and 360, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br). The isotopic pattern will be indicative of the presence of one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings, as well as C-C stretching within the rings. The C-Br and C-I stretching vibrations are typically found in the fingerprint region at lower wavenumbers.

Synthesis and Mechanism

The synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl can be achieved through several synthetic routes, most commonly involving a Suzuki-Miyaura cross-coupling reaction. A representative synthetic approach is the coupling of a brominated arylboronic acid with an iodinated aryl halide, or vice versa.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromophenylboronic acid (1.2 mmol), 1,4-diiodobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Solvent Addition: Add a degassed solvent mixture, such as toluene (15 mL) and water (5 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Add water (20 mL) and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

The unique structure of 3-Bromo-4'-iodo-1,1'-biphenyl makes it a highly valuable intermediate in the synthesis of a variety of organic molecules.[1] The differential reactivity of the C-I and C-Br bonds is the cornerstone of its utility. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the iodine-bearing position under milder conditions, while the bromine atom remains available for a subsequent transformation under more forcing conditions.

Sequential Cross-Coupling Reactions:

This differential reactivity enables a stepwise approach to building complex biaryl and poly-aryl systems. A typical strategy involves a Suzuki-Miyaura, Sonogashira, or Heck reaction at the iodo-position, followed by a second cross-coupling reaction at the bromo-position.[5]

Catalytic Cycle of a Selective Suzuki-Miyaura Reaction:

Caption: Catalytic cycle for a selective Suzuki-Miyaura reaction at the C-I bond.

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][8]

-

Ventilation: Use only outdoors or in a well-ventilated area.[8]

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[6][8]

Conclusion

3-Bromo-4'-iodo-1,1'-biphenyl is a strategically important and versatile building block in organic synthesis. Its key advantage lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization. This property makes it an invaluable tool for the synthesis of complex molecules with applications in drug discovery, materials science, and other areas of chemical research. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Bromo-4'-iodo-1,1'-biphenyl 187275-73-6. TCI Chemicals.

- ChemicalBook. (n.d.). 3-bromo-4-iodo-1,1'-biphenyl synthesis.

- PubChem. (n.d.). 3-Bromo-4'-iodo-1,1'-biphenyl.

- MilliporeSigma. (2025).

- Thermo Fisher Scientific. (2025).

- Fisher Scientific. (2021).

- BenchChem. (n.d.). Technical Support Center: Managing Reactions of 4-Bromo-3-iodophenol.

- Chemenu. (n.d.).

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol.

- Google Patents. (n.d.).

- Beilstein Journal of Organic Chemistry. (2018).

- ChemicalBook. (2023). 3-bromo-4-iodo-1,1'-biphenyl | 900806-53-3.

- Google Patents. (n.d.). EP0002304B1 - Method of preparing a 3-iodothiophene.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (n.d.).

- ResearchGate. (2025). Iodine in Organic Synthesis.

- PubMed. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.

- Fisher Scientific. (n.d.). 4-Bromo-4'-iodobiphenyl, 98% 25 g.

- SARA Research & Development Centre. (n.d.). 4-Bromo-4-Iodo Biphenyl.

- RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).

- Chemenu. (n.d.). Optimizing Your Synthesis: The Role of 3-Bromo-4-iodoanisole.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Bromo-4'-iodo-1,1'-biphenyl 187275-73-6.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-4'-iodo-1,1'-biphenyl | 187275-73-6 | TCI AMERICA [tcichemicals.com]

- 3. 3-Bromo-4'-iodo-1,1'-biphenyl | 187275-73-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-Bromo-4'-iodo-1,1'-biphenyl | C12H8BrI | CID 69347403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4'-iodo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-4'-iodo-1,1'-biphenyl, a halogenated biphenyl compound of interest in various chemical research and development sectors. This document moves beyond a simple data sheet to offer insights into the experimental considerations and the scientific reasoning that underpins the characterization of such molecules.

Introduction and Structural Elucidation

3-Bromo-4'-iodo-1,1'-biphenyl belongs to the class of polyhalogenated biphenyls, which are noted for their diverse applications, including as intermediates in organic synthesis, particularly in the formation of complex molecular architectures through cross-coupling reactions. The strategic placement of a bromine and an iodine atom on the biphenyl scaffold at the 3 and 4' positions, respectively, offers distinct reactive sites for sequential, site-selective chemical modifications.

A Note on Isomeric Specificity: It is crucial to distinguish 3-Bromo-4'-iodo-1,1'-biphenyl (CAS No. 187275-73-6) from its isomer, 4-Bromo-4'-iodo-1,1'-biphenyl (CAS No. 105946-82-5).[1][2] The differing substitution patterns significantly influence the molecule's symmetry, polarity, and consequently, its physical properties and reactivity. This guide focuses exclusively on the 3-Bromo-4'-iodo isomer.

Molecular Structure:

Caption: 2D structure of 3-Bromo-4'-iodo-1,1'-biphenyl.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Bromo-4'-iodo-1,1'-biphenyl based on available data. It is important to note that while some properties are experimentally determined, others may be predicted and should be confirmed through empirical testing for critical applications.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrI | [1] |

| Molecular Weight | 359.00 g/mol | [1] |

| CAS Number | 187275-73-6 | [1] |

| Appearance | White to Gray to Brown powder/crystal | [3] |

| Melting Point | 45.0 - 49.0 °C | [3] |

| Boiling Point | No data available | |

| Purity | >95.0% (by GC) | [3] |

Experimental Protocols and Methodologies

Determination of Melting Point

The melting point is a critical indicator of purity. For a crystalline solid like 3-Bromo-4'-iodo-1,1'-biphenyl, a sharp melting range is expected. The observed range of 45.0 - 49.0 °C suggests a relatively pure substance, though the 4-degree range may indicate the presence of minor impurities or polymorphic forms.

Recommended Protocol: Capillary Melting Point Determination

This technique is chosen for its accuracy, small sample requirement, and the ability to observe the melting process.

Methodology:

-

Sample Preparation: A small amount of the crystalline 3-Bromo-4'-iodo-1,1'-biphenyl is finely ground to ensure uniform packing. The powder is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Heating Rate: A rapid heating rate can be used to approximate the melting point, followed by a slower, more precise measurement at a rate of 1-2 °C per minute near the expected melting point. This two-step approach is crucial for obtaining an accurate reading and is a standard practice to balance speed and precision.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is the end of the range.

-

Rationale: The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range. Therefore, a narrow range is indicative of high purity.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). Due to the unsymmetrical substitution, all eight aromatic protons should be chemically non-equivalent, leading to a series of doublets, triplets, and multiplets. The coupling constants would be characteristic of ortho, meta, and para relationships between the protons.

-

¹³C NMR: The carbon NMR spectrum should display 12 distinct signals for the 12 carbon atoms of the biphenyl core, again due to the lack of symmetry. The carbons attached to the bromine and iodine atoms would be expected to show signals at characteristic chemical shifts, influenced by the electronegativity and heavy atom effect of the halogens.

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C=C stretching (aromatic ring): ~1475-1600 cm⁻¹

-

C-Br stretching: Typically in the 600-800 cm⁻¹ region.

-

C-I stretching: Typically in the 500-600 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight (359.00 g/mol ).

-

Isotopic Pattern: A characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. This will appear as two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

Caption: Workflow for the structural characterization of the compound.

Solubility and Partition Coefficient

Solubility Profile

While specific experimental solubility data is not available, the nonpolar nature of the biphenyl core suggests that 3-Bromo-4'-iodo-1,1'-biphenyl will be poorly soluble in water and other polar protic solvents. It is expected to be soluble in a range of common organic solvents.

Experimental Approach for Solubility Determination:

A standard method involves preparing saturated solutions of the compound in various solvents at a controlled temperature. The concentration of the dissolved compound is then determined analytically, for example, by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), after filtration to remove any undissolved solid.

Predicted Solubility:

-

High Solubility: Dichloromethane, Chloroform, Tetrahydrofuran, Toluene.

-

Moderate Solubility: Acetone, Ethyl Acetate.

-

Low to Insoluble: Methanol, Ethanol, Water.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. A high LogP value indicates a preference for nonpolar environments.

Estimation of LogP: Computational methods can provide an estimated LogP value. Given the structure of 3-Bromo-4'-iodo-1,1'-biphenyl, a relatively high LogP is anticipated, likely in the range of 4.5 to 5.5, indicating significant lipophilicity.

Safety and Handling

3-Bromo-4'-iodo-1,1'-biphenyl should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Key Safety Considerations:

-

Eye Contact: May cause serious eye irritation.

-

Skin Contact: May cause skin irritation.

-

Ingestion: May be harmful if swallowed.

-

Environmental Hazards: Potentially toxic to aquatic life.

Recommended Handling Procedures:

-

Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust. Use a fume hood when handling the solid.

-

Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.[2]

Conclusion

3-Bromo-4'-iodo-1,1'-biphenyl is a valuable synthetic intermediate with distinct physicochemical properties dictated by its halogenated biphenyl structure. While a foundational set of data exists for this compound, further experimental characterization, particularly in the areas of solubility and spectroscopy, would be highly beneficial for its application in research and development. The methodologies outlined in this guide provide a robust framework for obtaining these critical data points, ensuring the reliable use of this compound in further scientific endeavors.

References

-

3-Bromo-4'-iodo-1,1'-biphenyl 187275-73-6 | Tokyo Chemical Industry Co., Ltd.(APAC).

-

3-Bromo-4'-iodo-1,1'-biphenyl | C12H8BrI | CID 69347403 - PubChem.

-

105946-82-5 | 4-Bromo-4'-iodo-1,1'-biphenyl - ChemScene.

Sources

3-Bromo-4'-iodo-1,1'-biphenyl molecular weight

An In-depth Technical Guide to 3-Bromo-4'-iodo-1,1'-biphenyl: Synthesis, Reactivity, and Applications

Introduction

3-Bromo-4'-iodo-1,1'-biphenyl is a di-halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring a biphenyl core with bromine and iodine atoms at distinct positions, allows for selective and sequential functionalization. This differential reactivity is the cornerstone of its utility, enabling the precise construction of complex, multi-ring systems.[1] This guide provides a comprehensive overview of 3-Bromo-4'-iodo-1,1'-biphenyl, covering its fundamental properties, synthesis, reactivity, and critical applications in drug discovery and materials science. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this powerful synthetic intermediate.

Core Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research and development. The key quantitative data for 3-Bromo-4'-iodo-1,1'-biphenyl are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrI | PubChem[2] |

| Molecular Weight | 359.00 g/mol | PubChem[2] |

| IUPAC Name | 1-bromo-3-(4-iodophenyl)benzene | PubChem[2] |

| CAS Number | 187275-73-6 | TCI[3] |

| Appearance | White to Gray to Brown powder/crystal | TCI[3] |

| Purity | >95.0% (GC) | TCI[3] |

| SMILES | C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I | PubChem[2] |

Synthesis and Reactivity

The synthesis of substituted biphenyls like 3-Bromo-4'-iodo-1,1'-biphenyl is typically achieved through cross-coupling reactions. A common strategy involves the coupling of two functionalized benzene rings, for example, using a palladium-catalyzed reaction between an aryl halide and an arylboronic acid (Suzuki-Miyaura coupling).

The true synthetic power of 3-Bromo-4'-iodo-1,1'-biphenyl lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[4] This reactivity difference (C-I > C-Br >> C-Cl) allows for selective functionalization at the 4'-position (iodine) while leaving the 3-position (bromine) intact for a subsequent, different coupling reaction.[4] This sequential, site-selective approach is invaluable for building complex molecular architectures from a single precursor.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between an organoboron species (like a boronic acid) and an organohalide.[4] 3-Bromo-4'-iodo-1,1'-biphenyl is an ideal substrate for this reaction. The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (preferentially the more reactive C-I bond of our substrate), breaking the C-I bond and oxidizing the palladium to Pd(II).[4][5]

-

Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the halide.[5]

-

Reductive Elimination : The two organic groups on the palladium complex are coupled and eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective Suzuki-Miyaura cross-coupling reaction at the C-I bond of 3-Bromo-4'-iodo-1,1'-biphenyl.

Materials:

-

3-Bromo-4'-iodo-1,1'-biphenyl

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add 3-Bromo-4'-iodo-1,1'-biphenyl (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

-

Solvent Addition : Add the degassed solvent system via syringe. The use of an aqueous solvent mixture is common and often accelerates the transmetalation step.

-

Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS. The selective consumption of the starting material and formation of the mono-coupled product should be observed.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 3-bromo-4'-aryl-1,1'-biphenyl.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Development and Materials Science

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to use intermediates like 3-Bromo-4'-iodo-1,1'-biphenyl to construct complex, functionalized biphenyls is therefore highly valuable.[1] Medicinal chemists can systematically modify the biphenyl core to optimize a compound's pharmacological properties, such as potency, selectivity, and metabolic stability.

In materials science, this compound serves as a key building block for organic semiconductors, liquid crystals, and materials used in Organic Light-Emitting Diodes (OLEDs).[1][6] The rigid biphenyl core helps create extended π-conjugated systems, which are essential for desirable charge transport and luminescence properties in electronic devices.[1][6]

Safety and Handling

3-Bromo-4'-iodo-1,1'-biphenyl requires careful handling in a laboratory setting.

-

Hazards : It is harmful if swallowed and causes skin irritation.[7][8] It may also cause serious eye irritation and respiratory irritation.[8][9]

-

Precautions : Always handle this chemical in a well-ventilated area or a fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9] Avoid breathing dust.[8]

-

First Aid : In case of skin contact, wash immediately with plenty of soap and water.[7][8] For eye contact, rinse cautiously with water for several minutes.[8][9] If swallowed, rinse mouth and seek immediate medical attention.[7]

-

Storage : Store in a dry, cool, and well-ventilated place, away from light.[8][9]

Conclusion

3-Bromo-4'-iodo-1,1'-biphenyl is a powerful and versatile intermediate in organic chemistry. Its defining feature—the differential reactivity of its C-I and C-Br bonds—provides chemists with a tool for precise, sequential synthesis. This capability is critically important in the rational design of new pharmaceuticals and advanced functional materials, making this compound a key enabler of innovation across multiple scientific disciplines.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-4'-iodo-1,1'-biphenyl | C12H8BrI | CID 69347403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4'-iodo-1,1'-biphenyl | 187275-73-6 | TCI AMERICA [tcichemicals.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nbinno.com [nbinno.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-4'-iodo-1,1'-biphenyl

3-Bromo-4'-iodo-1,1'-biphenyl is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring two distinct halogen atoms on a biphenyl scaffold, allows for selective functionalization through various cross-coupling reactions. This differential reactivity makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and organic electronic materials. This guide provides a comprehensive overview of the most effective synthesis routes for 3-Bromo-4'-iodo-1,1'-biphenyl, with a focus on practical experimental protocols, mechanistic insights, and purification strategies.

Comparative Overview of Synthetic Strategies

Several synthetic methodologies can be employed to construct the 3-Bromo-4'-iodo-1,1'-biphenyl scaffold. The most prominent and widely applicable method is the Suzuki-Miyaura cross-coupling reaction, renowned for its high yields, mild reaction conditions, and broad functional group tolerance.[1] Alternative approaches, such as the Gomberg-Bachmann and Sandmeyer reactions, offer classical routes to biaryl systems and functional group interconversions, respectively, and are also considered here for their academic and historical significance.

| Synthetic Route | Key Precursors | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester and Aryl halide | High yields, mild conditions, functional group tolerance, commercially available precursors.[1][2] | Requires a palladium catalyst which can be costly and requires removal from the final product. |

| Gomberg-Bachmann Reaction | Aryl diazonium salt and an arene | Metal-free, utilizes readily available anilines. | Often results in low yields and the formation of significant byproducts.[3][4] |

| Sandmeyer Reaction | Aryl diazonium salt | Effective for introducing halogens onto an aromatic ring.[5] | Primarily for functional group transformation, not direct biphenyl synthesis. |

Primary Synthesis Route: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the preferred method for the synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl due to its efficiency and reliability.[2] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. For the target molecule, two primary disconnection approaches are viable:

-

Route A: Coupling of 3-bromophenylboronic acid with a 4-iodoaryl halide (e.g., 1-bromo-4-iodobenzene or 1,4-diiodobenzene).

-

Route B: Coupling of 4-iodophenylboronic acid with a 3-bromoaryl halide (e.g., 1,3-dibromobenzene).

Mechanistic Rationale of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl

The following protocol is based on established procedures for Suzuki-Miyaura couplings and is optimized for the synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl.

Materials and Reagents

-

3-Bromophenylboronic acid

-

1-Bromo-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylboronic acid (1.0 eq), 1-bromo-4-iodobenzene (1.05 eq), and potassium carbonate (2.0 eq).

-

Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.[6] The purified product can be further recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.[7]

Alternative Synthetic Routes

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction provides a classical approach to unsymmetrical biphenyls through the reaction of a diazonium salt with an aromatic compound.[3] For the synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl, this would involve the diazotization of 3-bromoaniline followed by reaction with iodobenzene.

While conceptually straightforward, this method often suffers from low yields and the formation of complex mixtures of byproducts, including tars and homocoupled products, making purification challenging.[4]

Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[5] While not a direct method for biphenyl synthesis, it can be used to prepare key precursors. For instance, if a suitable amino-biphenyl were available, the Sandmeyer reaction could be employed to introduce the bromo or iodo substituent. However, for the de novo synthesis of the target molecule, the Suzuki-Miyaura coupling is significantly more efficient.

Characterization of 3-Bromo-4'-iodo-1,1'-biphenyl

The identity and purity of the synthesized 3-Bromo-4'-iodo-1,1'-biphenyl should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, showing characteristic splitting patterns for the substituted phenyl rings. |

| ¹³C NMR | Resonances corresponding to the 12 carbon atoms of the biphenyl core, with shifts influenced by the bromo and iodo substituents. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (359.00 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.[8] |

| Melting Point | A sharp melting point, indicative of high purity. |

Safety and Handling

-

Palladium Catalysts: Palladium catalysts are flammable solids and can be toxic.[9][10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

-

Organoboron Compounds: Boronic acids can be irritants. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care in a fume hood.

-

General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and versatile method for the synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl. This guide has provided a detailed experimental protocol, mechanistic insights, and a comparative overview of alternative synthetic strategies. By following the outlined procedures and safety precautions, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. 3-Bromo-4'-iodo-1,1'-biphenyl | C12H8BrI | CID 69347403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. honrel.com [honrel.com]

- 10. carlroth.com [carlroth.com]

- 11. rtong.people.ust.hk [rtong.people.ust.hk]

- 12. huaruicarbon.com [huaruicarbon.com]

A Comprehensive Technical Guide to 3-Bromo-4'-iodo-1,1'-biphenyl: A Keystone Building Block for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-4'-iodo-1,1'-biphenyl is a dihalogenated aromatic compound that has emerged as a pivotal precursor in the synthesis of complex organic molecules. Its strategic importance lies in the differential reactivity of its bromine and iodine substituents, enabling selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its chemical identity, structural characteristics, synthesis, and critical applications in the development of novel therapeutics and advanced electronic materials. The strategic manipulation of this molecule, particularly in Suzuki-Miyaura coupling reactions, offers a direct pathway to novel molecular architectures, positioning it as an invaluable tool for researchers in medicinal chemistry and materials science.

Chemical Identity and Structure

The formal IUPAC name for this compound is 1-bromo-3-(4-iodophenyl)benzene .[1] However, it is more commonly referred to in literature and commercial catalogs as 3-Bromo-4'-iodo-1,1'-biphenyl .

This molecule consists of two phenyl rings linked by a single bond, forming a biphenyl core. One ring is substituted with a bromine atom at the 3-position, while the other is substituted with an iodine atom at the 4'-position.

Molecular Structure:

Caption: 2D Structure of 3-Bromo-4'-iodo-1,1'-biphenyl.

Key Identifiers:

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₂H₈BrI[1] |

| Molecular Weight | 359.00 g/mol [1] |

| CAS Numbers | 187275-73-6, 900806-53-3[1][2] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I[1] |

| InChIKey | HPCKEAXEWARUIH-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 175°C to 179°C | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as ethyl acetate. | [5] |

Synthesis and Spectroscopic Analysis

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A practical and efficient method for the synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

A representative synthetic protocol would involve the coupling of (3-bromophenyl)boronic acid with 1,4-diiodobenzene or 1-bromo-4-iodobenzene with a suitable boronic acid. The differential reactivity of the C-I versus C-Br bond allows for selective coupling. The C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst, enabling selective formation of the desired product.

Illustrative Synthetic Workflow:

Caption: Generalized workflow for the synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl.

Detailed Experimental Protocol (Representative): A detailed protocol for a similar Suzuki-Miyaura coupling is as follows:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[6]

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).[6]

-

Add a degassed solvent system, such as a mixture of dioxane (8 mL) and water (2 mL).[6]

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.[6]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[6]

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[6]

Spectroscopic Characterization (Representative Data)

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the brominated ring will exhibit different splitting patterns and chemical shifts compared to the protons on the iodinated ring due to the different electronic effects of the halogen substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 12 distinct signals for the carbon atoms of the biphenyl core. The carbons directly attached to the bromine and iodine atoms will have characteristic chemical shifts.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (359.00 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (in the region of 1400-1600 cm⁻¹), and C-Br and C-I stretching vibrations at lower frequencies.

Applications in Drug Discovery and Materials Science

The unique structural feature of 3-Bromo-4'-iodo-1,1'-biphenyl, with its two different halogen atoms, makes it a highly valuable and versatile building block in organic synthesis. The differential reactivity of the C-I and C-Br bonds allows for selective, stepwise functionalization, which is a powerful strategy in the construction of complex molecules.

Intermediate in the Synthesis of BET Bromodomain Inhibitors

Bromodomain and Extra-Terminal Domain (BET) proteins are key regulators of gene expression and are considered important therapeutic targets in cancer and inflammatory diseases.[7][8] Small molecule inhibitors of BET bromodomains have shown significant therapeutic potential.[9] The biphenyl scaffold is a common feature in many of these inhibitors. 3-Bromo-4'-iodo-1,1'-biphenyl can serve as a crucial starting material for the synthesis of these complex molecules, allowing for the introduction of different functionalities at the 3 and 4' positions through sequential cross-coupling reactions.

Logical Flow of Application in BET Inhibitor Synthesis:

Caption: Stepwise functionalization for BET inhibitor synthesis.

Precursor for Organic Light-Emitting Diode (OLED) Materials

The field of organic electronics, particularly OLED technology, relies on the synthesis of novel organic semiconductors with tailored photophysical properties.[10] Biphenyl derivatives are frequently used as core structures in materials for various layers of an OLED device, including the emissive layer, hole transport layer, and electron transport layer.[11]

3-Bromo-4'-iodo-1,1'-biphenyl is an excellent precursor for creating extended π-conjugated systems through sequential cross-coupling reactions. This allows for the fine-tuning of the electronic properties of the final material, which is crucial for achieving high efficiency and stability in OLED devices.[5] A particularly promising area is the development of materials for Thermally Activated Delayed Fluorescence (TADF) OLEDs, which can achieve near 100% internal quantum efficiency.[12][13] The ability to systematically modify the biphenyl core using 3-Bromo-4'-iodo-1,1'-biphenyl as a starting material is a key strategy in the design of novel TADF emitters.[4][14][15]

Safety and Handling

As a halogenated aromatic compound, 3-Bromo-4'-iodo-1,1'-biphenyl requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not universally available, general precautions for halogenated biphenyls should be strictly followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[16][17]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16][18]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.[16]

Hazard Classifications (for similar compounds): Similar halogenated biphenyls are often classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[16][17][18] They can also be toxic to aquatic life.[16]

Conclusion

3-Bromo-4'-iodo-1,1'-biphenyl is a strategically important building block in modern organic synthesis. Its value is derived from the differential reactivity of its two halogen substituents, which enables chemists to perform selective and sequential cross-coupling reactions. This capability is of paramount importance in the fields of drug discovery, particularly in the synthesis of BET bromodomain inhibitors, and in materials science for the development of advanced OLED materials. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists aiming to leverage this versatile compound in their work.

References

- The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. (URL: not available)

- Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol - Benchchem. (URL: not available)

-

3-Bromo-4'-iodo-1,1'-biphenyl | C12H8BrI | CID 69347403 - PubChem. (URL: [Link])

-

4-Bromo-4'-iodobiphenyl | C12H8BrI | CID 10904452 - PubChem. (URL: [Link])

- Technical Support Center: Managing Reactions of 4-Bromo-3-iodophenol - Benchchem. (URL: not available)

- Application Notes and Protocols for the Use of 3,4-Dibromothiophene in Suzuki Coupling Reactions - Benchchem. (URL: not available)

- The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED Materials - Benchchem. (URL: not available)

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi - Semantic Scholar. (URL: [Link])

-

Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di - The Royal Society of Chemistry. (URL: [Link])

-

Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Devices. (URL: [Link])

-

Scalable syntheses of the BET bromodomain inhibitor JQ1 - PubMed. (URL: [Link])

-

Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - NIH. (URL: [Link])

-

Benzene, 1-bromo-4-iodo- - the NIST WebBook. (URL: [Link])

-

The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC. (URL: [Link])

-

4-Bromo-4'-iodobiphenyl, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar. (URL: [Link])

-

Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study - MDPI. (URL: [Link])

-

Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC. (URL: [Link])

-

The mass spectrum of bromo-p-hydroxybiphenyl (peak 13 in Figure 1). - ResearchGate. (URL: [Link])

- The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. (URL: not available)

-

BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PubMed. (URL: [Link])

-

Selective inhibition of BET bromodomains - PubMed. (URL: [Link])

Sources

- 1. 3-Bromo-4'-iodo-1,1'-biphenyl | C12H8BrI | CID 69347403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. H64355.22 [thermofisher.cn]

- 4. researchgate.net [researchgate.net]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BET bromodomain inhibitors attenuate transcription of a subset of IL-1-induced NF-κB targets that promote inflammation in β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective inhibition of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. ossila.com [ossila.com]

- 13. mdpi.com [mdpi.com]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A-1 Technical Guide: Establishing the Solubility Profile of 3-Bromo-4'-iodo-1,1'-biphenyl

Abstract: The precise characterization of a compound's solubility is a cornerstone of drug development and chemical research, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining the solubility of 3-Bromo-4'-iodo-1,1'-biphenyl, a halogenated aromatic compound for which extensive public solubility data is not available. Recognizing this data gap, this document transitions from a static data repository to an enabling methodological guide. It equips researchers with the theoretical grounding, strategic approach, and detailed experimental protocols necessary to systematically establish the compound's solubility profile across a range of relevant organic solvents. We emphasize the causality behind procedural steps, ensuring that the described workflows are not merely followed, but understood.

Part 1: Theoretical Foundation and Predictive Analysis

Before embarking on experimental determination, a theoretical analysis of the target molecule provides a predictive framework for its behavior. 3-Bromo-4'-iodo-1,1'-biphenyl is a biphenyl structure functionalized with two different halogens, bromine and iodine, on separate phenyl rings. This structure dictates its likely interactions with various solvents.

1.1 Physicochemical Properties

The predicted and known properties of 3-Bromo-4'-iodo-1,1'-biphenyl are crucial for anticipating its solubility. These values suggest a molecule that is nonpolar, hydrophobic, and solid at room temperature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈BrI | PubChem[1] |

| Molecular Weight | 359.00 g/mol | PubChem[1] |

| Predicted XLogP3 | 4.9 | PubChem[1] |

| Melting Point | 45.0 to 49.0 °C | ChemicalBook[2] |

| Predicted Boiling Point | 360.0 ± 25.0 °C | ChemicalBook[2] |

| Appearance | White to Gray to Brown powder/crystal | TCI[3] |

XLogP3 is a computed octanol-water partition coefficient, with higher values indicating greater lipophilicity (hydrophobicity).

1.2 Principles of Solubility: "Like Dissolves Like"

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

For 3-Bromo-4'-iodo-1,1'-biphenyl, the key factors are:

-

Van der Waals Forces: As a large, nonpolar molecule, its primary interactions are London dispersion forces.

-

Dipole-Dipole Interactions: The C-Br and C-I bonds introduce polarity, creating weak dipole moments. However, the overall molecule remains largely nonpolar.

-

Crystal Lattice Energy: As a solid, energy is required to overcome the forces holding the molecules together in the crystal lattice. Its relatively low melting point suggests that this energy is not excessively high compared to more complex crystalline structures.

Based on these characteristics, we can predict its solubility behavior:

-

High Solubility in Nonpolar Solvents: Solvents like hexane, toluene, and dichloromethane should be effective at dissolving the compound, as their intermolecular forces (primarily dispersion forces) are compatible.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents such as tetrahydrofuran (THF) and ethyl acetate, which have both nonpolar and polar characteristics, are likely to be good solvents.

-

Low Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and especially water are poor candidates.[4][5] The strong hydrogen bonding networks in these solvents would be disrupted without sufficient compensatory interactions with the nonpolar solute, making dissolution energetically unfavorable.[6] Studies on similar polychlorinated biphenyls (PCBs) confirm that aqueous solubility is very low and decreases with increasing halogenation.[5][6]

Part 2: Strategic Framework for Solvent Selection

A systematic approach to solvent selection is critical for efficiently mapping the solubility profile. The following diagram outlines a logical workflow for choosing an appropriate range of solvents for testing.

Caption: Logical workflow for selecting test solvents based on molecular properties.

Part 3: Experimental Determination of Thermodynamic Solubility

For obtaining definitive solubility data, the Shake-Flask Method is the gold standard, providing a measure of thermodynamic (or equilibrium) solubility.[7][8] This method ensures that the solvent is fully saturated with the solute, and that this equilibrium is stable.

3.1 Workflow for the Shake-Flask Method

The following diagram illustrates the key stages of the experimental protocol.

Caption: Step-by-step workflow for the Shake-Flask solubility method.

3.2 Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps to ensure accuracy and reproducibility.

Objective: To determine the thermodynamic solubility of 3-Bromo-4'-iodo-1,1'-biphenyl in a selected organic solvent at 25°C.

Materials:

-

3-Bromo-4'-iodo-1,1'-biphenyl (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and 0.45 µm chemical-resistant filters (e.g., PTFE)

-

Validated HPLC system with a UV detector

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid 3-Bromo-4'-iodo-1,1'-biphenyl to a glass vial. "Excess" means enough solid is visibly present at the end of the experiment. A starting point is ~10-20 mg per 1 mL of solvent. b. Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). b. Agitate the vials for a sufficient duration to reach equilibrium. For compounds like this, 24 hours is a standard starting point, but 48 hours is recommended to ensure equilibrium is fully reached.[9][10]

-

Phase Separation: a. After equilibration, remove the vials and let them stand undisturbed for at least 1 hour to allow the excess solid to settle. b. For finer suspensions, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling and Preparation for Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring no solid particles are disturbed. b. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulates that could otherwise dissolve and falsely inflate the solubility measurement. c. Perform a precise serial dilution of the filtered sample using a suitable diluent (typically the HPLC mobile phase) to bring the concentration into the linear range of the calibration curve. Record the dilution factor accurately.

-

Quantification by HPLC: a. Prepare a multi-point calibration curve using standard solutions of 3-Bromo-4'-iodo-1,1'-biphenyl of known concentrations.[11] b. Analyze the diluted samples via HPLC. A reverse-phase C18 column with a UV detector set to an appropriate wavelength (determined by a UV scan of the compound) is a typical choice. c. Use the calibration curve to determine the concentration of the diluted sample. d. Calculate the original solubility in the solvent using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Part 4: Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table for easy comparison and interpretation.

Table 2: Experimental Solubility Data Template

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Nonpolar | Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | |

| Polar Aprotic | Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | |

| Polar Protic | Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

Interpretation: The results should be analyzed in the context of the initial predictions. A high solubility in toluene and DCM, coupled with low solubility in methanol, would validate the "like dissolves like" principle for this compound. This data is invaluable for selecting appropriate solvents for synthesis, purification (e.g., crystallization), and formulation in drug development processes.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds . (n.d.). Scribd. Available at: [Link]

-

3-Bromo-4'-iodo-1,1'-biphenyl | C12H8BrI | CID 69347403 . (n.d.). PubChem. Available at: [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? . (2025, February 11). Chemistry For Everyone - YouTube. Available at: [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . (n.d.). Dissolution Technologies. Available at: [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i . (n.d.). BioAssay Systems. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) . (2024, December 9). Protocols.io. Available at: [Link]

-

Perspective on halogenated organic compounds . (2023, November 2). PubMed Central - NIH. Available at: [Link]

-

4. CHEMICAL AND PHYSICAL INFORMATION . (n.d.). Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

Solubility of polychlorinated biphenyls in binary water/organic solvent systems . (1992, May 1). CoLab. Available at: [Link]

-

1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls . (n.d.). NCBI. Available at: [Link]

-

How can I measure concentration of low-solubility organic compounds in water? . (2015, July 10). ResearchGate. Available at: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes . (2025, March 26). PharmaGuru. Available at: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection . (2021, February 14). Improved Pharma. Available at: [Link]

-

The solubility of polychlorinated biphenyls in water/alcohol mixtures . (1992, December 31). OSTI.GOV. Available at: [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD . (n.d.). Sciforum. Available at: [Link]

Sources

- 1. 3-Bromo-4'-iodo-1,1'-biphenyl | C12H8BrI | CID 69347403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3'-Bromo-4-Iodo-Biphenyl CAS#: 187275-73-6 [m.chemicalbook.com]

- 3. 3-Bromo-4'-iodo-1,1'-biphenyl | 187275-73-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. pharmaguru.co [pharmaguru.co]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-4'-iodo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4'-iodo-1,1'-biphenyl is a halogenated aromatic compound with a molecular structure that presents a unique spectroscopic challenge. As a substituted biphenyl, its structural elucidation is of interest in various fields, including medicinal chemistry and materials science, where such scaffolds are common. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of its chemical structure in solution. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-4'-iodo-1,1'-biphenyl, offering insights into the influence of its substituent pattern on the chemical shifts and coupling constants. Due to the limited availability of public experimental spectra for this specific molecule, this guide will present and analyze highly accurate predicted NMR data, substantiated by comparisons with structurally related compounds.

Molecular Structure and Predicted NMR Spectra

The chemical structure of 3-Bromo-4'-iodo-1,1'-biphenyl consists of two phenyl rings linked by a single bond. One ring is substituted with a bromine atom at the 3-position, and the other with an iodine atom at the 4'-position. This substitution pattern leads to a distinct set of signals in both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 3-Bromo-4'-iodo-1,1'-biphenyl is expected to show eight distinct signals in the aromatic region, corresponding to the eight protons on the biphenyl core. The chemical shifts are influenced by the anisotropic effect of the aromatic rings and the electronic effects of the halogen substituents. The bromine atom on one ring and the iodine atom on the other will deshield the protons in their vicinity to varying extents.

Table 1: Predicted ¹H NMR Data for 3-Bromo-4'-iodo-1,1'-biphenyl (in CDCl₃ at 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.79 | d | 8.5 | 2H | H-3', H-5' |

| 7.74 | t | 1.8 | 1H | H-2 |

| 7.59 | ddd | 7.9, 1.8, 1.1 | 1H | H-6 |

| 7.49 | ddd | 8.0, 2.0, 1.1 | 1H | H-4 |

| 7.37 | d | 8.5 | 2H | H-2', H-6' |

| 7.33 | t | 7.9 | 1H | H-5 |

Disclaimer: The data presented in this table is based on NMR prediction software and has not been experimentally verified.

The protons on the 4'-iodophenyl ring (H-2', H-3', H-5', H-6') are expected to exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the iodine atom (H-3', H-5') will be more deshielded than the protons meta to the iodine (H-2', H-6'). On the 3-bromophenyl ring, the proton at the 2-position (H-2) is anticipated to be the most deshielded proton on that ring due to its proximity to the bromine atom and the other phenyl ring, appearing as a triplet. The other protons on this ring (H-4, H-5, H-6) will show complex splitting patterns due to ortho, meta, and para couplings.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of 3-Bromo-4'-iodo-1,1'-biphenyl is predicted to display twelve distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens and their position on the aromatic rings.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-4'-iodo-1,1'-biphenyl (in CDCl₃ at 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 142.9 | C-1 |

| 140.2 | C-1' |

| 138.1 | C-3' |

| 132.8 | C-3 |

| 130.6 | C-5 |

| 130.3 | C-4 |

| 129.0 | C-2' |

| 128.8 | C-6 |

| 125.8 | C-2 |

| 123.1 | C-6' |

| 122.9 | C-4' |

| 94.1 | C-5' |

Disclaimer: The data presented in this table is based on NMR prediction software and has not been experimentally verified.

The carbon atoms directly bonded to the halogen atoms (C-3 and C-4') are expected to have their chemical shifts significantly influenced. The C-Br bond will cause a downfield shift for C-3, while the C-I bond will also result in a downfield shift for C-4'. The ipso-carbons (C-1 and C-1') involved in the biphenyl linkage will also show distinct chemical shifts.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for 3-Bromo-4'-iodo-1,1'-biphenyl, the following protocol provides a standardized methodology.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 3-Bromo-4'-iodo-1,1'-biphenyl in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

3. ¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Spectral width: 16 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

4. ¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Spectral width: 240 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

5. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm).

-

Integrate the ¹H NMR signals.

-

Pick the peaks for both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Assignments

To aid in the interpretation of the NMR data, a clear visualization of the molecular structure with atom numbering is essential. The following diagram illustrates the structure of 3-Bromo-4'-iodo-1,1'-biphenyl with the numbering scheme used for the NMR assignments.

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-4'-iodo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-Bromo-4'-iodo-1,1'-biphenyl, a halogenated biphenyl of interest in various research and development sectors. As a Senior Application Scientist, the following sections are designed to deliver not just procedural steps, but a deep understanding of the rationale behind the analytical choices, ensuring robust and reproducible results.

Introduction: The Significance of 3-Bromo-4'-iodo-1,1'-biphenyl

3-Bromo-4'-iodo-1,1'-biphenyl (C₁₂H₈BrI) is a halogenated aromatic compound.[1] Its structure, featuring a biphenyl core with bromine and iodine substituents, makes it a valuable building block in organic synthesis and a potential subject of study in environmental and toxicological research, akin to related polychlorinated biphenyls (PCBs). Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. This guide will delve into the expected mass spectrometric behavior of this compound, providing a predictive framework for its analysis.

Foundational Principles: Ionization and Isotopic Abundance

The choice of ionization technique is critical for the successful analysis of 3-Bromo-4'-iodo-1,1'-biphenyl. Given its relatively non-polar nature and expected volatility, Electron Ionization (EI) is a highly suitable and commonly employed "hard" ionization technique.[2] EI utilizes a high-energy electron beam (typically 70 eV) to induce ionization, resulting in the formation of a molecular ion (M⁺˙) and characteristic fragment ions that are invaluable for structural identification.[2]

A key feature in the mass spectrum of this compound will be the isotopic patterns of bromine and iodine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M/M+2 pattern for bromine-containing ions.[3] Iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion region will exhibit a distinct pattern reflecting the presence of one bromine atom.

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust protocol for the analysis of 3-Bromo-4'-iodo-1,1'-biphenyl using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful combination for the separation and identification of volatile and semi-volatile compounds.

Sample Preparation

-

Solvent Selection : Dissolve the sample in a high-purity volatile solvent such as hexane or dichloromethane. The choice of solvent should be compatible with the GC column and not interfere with the analysis.

-

Concentration : Prepare a dilute solution (e.g., 1-10 µg/mL) to avoid column overloading and detector saturation.

-

Internal Standard : For quantitative analysis, the use of an appropriate internal standard (e.g., a deuterated or ¹³C-labeled analog) is recommended to correct for variations in injection volume and instrument response.

GC-MS Instrumentation and Parameters

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless | To maximize the transfer of the analyte to the column for trace-level analysis. A split injection can be used for more concentrated samples. |

| Injector Temperature | 280 °C | To ensure rapid and complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Provides good separation efficiency and is inert. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns, providing a balance between analysis time and resolution. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane) | The non-polar stationary phase is well-suited for the separation of non-polar biphenyl compounds. |

| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A temperature ramp allows for the efficient elution of the analyte while separating it from any impurities. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and structural elucidation.[2] |

| Ion Source Temperature | 230 °C | A standard temperature that balances ionization efficiency and minimizes thermal degradation. |

| Electron Energy | 70 eV | The standard energy for EI, which generates consistent and extensive fragmentation.[2] |

| Mass Range | m/z 50-400 | This range will cover the molecular ion and the expected fragment ions. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak for accurate peak integration and mass spectral analysis. |

| Transfer Line Temperature | 290 °C | To prevent condensation of the analyte as it transfers from the GC to the MS. |

Decoding the Mass Spectrum: A Predictive Analysis

The Molecular Ion (M⁺˙)

The molecular formula of 3-Bromo-4'-iodo-1,1'-biphenyl is C₁₂H₈BrI. Its exact monoisotopic mass is approximately 357.8854 Da.[1] The molecular ion peak will be observed at m/z 358 (for the most abundant isotopes ⁷⁹Br and ¹²⁷I). Due to the presence of one bromine atom, a significant M+2 peak at m/z 360 will be present with an intensity of approximately 98% of the M peak.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is expected to proceed through the sequential loss of the halogen substituents and cleavage of the biphenyl ring system. The weaker C-I bond is more likely to cleave first, followed by the stronger C-Br bond.

A proposed fragmentation pathway is illustrated below:

Caption: Proposed EI fragmentation pathway for 3-Bromo-4'-iodo-1,1'-biphenyl.

Explanation of Key Fragments:

-

[M - I]⁺ (m/z 231/233): Loss of an iodine radical from the molecular ion results in the bromobiphenyl cation. The characteristic 1:1 isotopic pattern for bromine will be observed.

-

[M - Br]⁺ (m/z 279): Loss of a bromine radical from the molecular ion leads to the iodobiphenyl cation.

-

[M - I - Br]⁺˙ (m/z 152): Subsequent loss of the second halogen radical from the initial fragment ions would lead to the biphenyl radical cation.

-

[C₆H₄Br]⁺ (m/z 155/157) and [C₆H₄I]⁺ (m/z 203): Cleavage of the biphenyl C-C bond can lead to the formation of bromophenyl and iodophenyl cations.

-

[C₁₂H₇]⁺ (m/z 151): Loss of H from the biphenyl cation.

The relative abundances of these fragments will depend on their stability. Generally, for halogenated aromatic compounds, the molecular ion is expected to be relatively abundant.

Tabulated Summary of Expected Ions

| m/z (for ⁷⁹Br) | Proposed Ion Structure | Notes |

| 358 | [C₁₂H₈BrI]⁺˙ | Molecular ion (M⁺˙) |

| 360 | [C₁₂H₈⁸¹BrI]⁺˙ | M+2 isotope peak |

| 279 | [C₁₂H₈I]⁺ | [M - Br]⁺ |

| 231 | [C₁₂H₈Br]⁺ | [M - I]⁺ |

| 233 | [C₁₂H₈⁸¹Br]⁺ | Isotope peak for [M - I]⁺ |

| 203 | [C₆H₄I]⁺ | Iodophenyl cation |

| 155 | [C₆H₄Br]⁺ | Bromophenyl cation |

| 157 | [C₆H₄⁸¹Br]⁺ | Isotope peak for bromophenyl cation |

| 152 | [C₁₂H₈]⁺˙ | Biphenyl radical cation |

Conclusion: A Framework for Confident Analysis

This guide provides a comprehensive framework for the mass spectrometric analysis of 3-Bromo-4'-iodo-1,1'-biphenyl. By understanding the principles of ionization, fragmentation, and isotopic patterns, researchers can confidently develop and validate analytical methods for the identification and quantification of this and similar halogenated compounds. The proposed experimental protocol and predicted fragmentation pathways serve as a robust starting point for any laboratory engaged in the analysis of such molecules. The key to successful analysis lies in the careful optimization of experimental parameters and a thorough interpretation of the resulting mass spectral data.

References

-

PubChem. 3-Bromo-4'-iodo-1,1'-biphenyl. National Center for Biotechnology Information. [Link]

- Wei H, Li A. Mass spectrometric ionization pattern of 209 polychlorinated biphenyls.

- Lehmler, H. J., & Robertson, L. W. (2001). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 12(9), 964–973.

-

ResearchGate. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

-

Chemistry LibreTexts. 2.3: Ionization Techniques. [Link]

-

NIST. 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

NIST. Benzene, 1-bromo-4-iodo-. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 3-Bromo-4'-iodo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract